molecular formula C9H8ClFO3 B6320323 6-Chloro-3-ethoxy-2-fluorobenzoic acid CAS No. 2385350-59-2

6-Chloro-3-ethoxy-2-fluorobenzoic acid

Cat. No.: B6320323
CAS No.: 2385350-59-2
M. Wt: 218.61 g/mol
InChI Key: HHVWJNPQOHXQJX-UHFFFAOYSA-N
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Description

6-Chloro-3-ethoxy-2-fluorobenzoic acid is a chemical compound that belongs to the class of benzene and substituted derivatives. It has the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol. This compound is characterized by the presence of chloro, ethoxy, and fluoro substituents on a benzoic acid core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloro-2-fluorobenzoic acid with ethyl alcohol under acidic conditions to introduce the ethoxy group . The reaction conditions often require a catalyst and controlled temperature to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of 6-Chloro-3-ethoxy-2-fluorobenzoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethoxy-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium ethoxide or potassium fluoride can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different carboxylic acid derivatives .

Scientific Research Applications

6-Chloro-3-ethoxy-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-ethoxy-3-fluorobenzoic acid
  • 4-Chloro-3-ethoxy-2-fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid

Uniqueness

6-Chloro-3-ethoxy-2-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .

Properties

IUPAC Name

6-chloro-3-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVWJNPQOHXQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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